Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate
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Overview
Description
Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminophenylacetic acid with cyclohexyl isothiocyanate to form the intermediate 4-[(cyclohexylcarbamothioyl)amino]phenylacetic acid.
Esterification: The intermediate is then subjected to esterification using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using bromine or chlorine.
Major Products:
Hydrolysis: 4-[(cyclohexylcarbamothioyl)amino]phenylacetic acid and methanol.
Reduction: 4-[(cyclohexylcarbamothioyl)amino]phenylmethanol.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexylcarbamothioyl group is believed to play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
- Methyl {4-[(phenylcarbamothioyl)amino]phenyl}acetate
- Methyl {4-[(cyclohexylcarbamoyl)amino]phenyl}acetate
- Methyl {4-[(cyclohexylcarbamothioyl)amino]benzoate
Comparison: Methyl {4-[(cyclohexylcarbamothioyl)amino]phenyl}acetate is unique due to the presence of the cyclohexylcarbamothioyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications compared to its analogs, such as Methyl {4-[(phenylcarbamothioyl)amino]phenyl}acetate, which lacks the cyclohexyl ring and may have different binding affinities and reactivity.
Properties
IUPAC Name |
methyl 2-[4-(cyclohexylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-20-15(19)11-12-7-9-14(10-8-12)18-16(21)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLLTDIGOHTEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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